molecular formula C13H9Cl2NO3 B6152236 3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid CAS No. 1284801-61-1

3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid

Cat. No.: B6152236
CAS No.: 1284801-61-1
M. Wt: 298.12 g/mol
InChI Key: ACWMJGJCAMAMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid group and a methoxy group attached to a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenylmethanol and 2-chloropyridine-3-carboxylic acid.

    Reaction Conditions: The key step involves the reaction of 3,4-dichlorophenylmethanol with 2-chloropyridine-3-carboxylic acid under basic conditions to form the desired product. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorines.

Scientific Research Applications

3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    3-[(3,4-dichlorophenyl)methoxy]pyridine-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

Uniqueness

3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1284801-61-1

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H9Cl2NO3/c14-9-4-3-8(6-10(9)15)7-19-11-2-1-5-16-12(11)13(17)18/h1-6H,7H2,(H,17,18)

InChI Key

ACWMJGJCAMAMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.